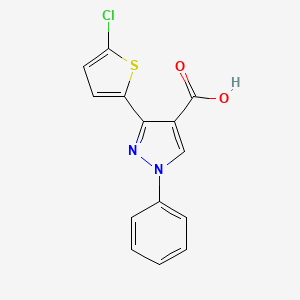![molecular formula C25H26FN5O3 B2480651 3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide CAS No. 951592-51-1](/img/structure/B2480651.png)
3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one often involves condensation reactions, cyclizations, and interactions with heterocyclic amines or cyanoacetamide derivatives. For instance, Abdelhamid and Gomha (2013) reported the synthesis of various pyrazolo and pyridine derivatives via reactions involving sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and cyanoacetamide derivatives, leading to the formation of pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using elemental analysis, spectral data, and, when possible, X-ray crystallography. For example, Anuradha et al. (2014) detailed the structural analysis of a related compound through single crystal X-ray diffraction, offering insights into bond lengths, angles, and molecular packing, which are crucial for understanding the molecular structure of complex compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including condensation with different amines, cyclizations, and reactions with active methylene compounds. These reactions can lead to a wide array of derivatives, showcasing the chemical versatility and reactivity of the pyrazolo[1,5-a]pyrimidine backbone and related structures. The synthesis pathways and reactions often reveal the potential for generating novel compounds with diverse chemical properties (Miyashita et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of novel pyrazolopyrimidines derivatives has been a focal point of research due to their potential anticancer and anti-5-lipoxygenase activities. A study by Rahmouni et al. (2016) introduced a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, synthesized via condensation reactions, and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed insights into the molecular framework necessary for biological activity, emphasizing the importance of the pyrazolopyrimidine core structure in medicinal chemistry (Rahmouni et al., 2016).
Antiviral Activity
The antiviral potential of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has been explored by Hebishy et al. (2020). This study highlighted the synthesis of these compounds and their significant antiviral activities against the H5N1 subtype of influenza A virus, commonly known as bird flu. The research underscores the versatility of pyrazole derivatives in developing new antiviral agents (Hebishy et al., 2020).
Antimycobacterial Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB have been reported by Jeankumar et al. (2013). These compounds exhibit promising antimycobacterial activity, showcasing the potential of such hybrid molecules in tackling tuberculosis, a significant global health challenge. The study demonstrates the critical role of hybrid molecular design in enhancing biological efficacy against specific targets (Jeankumar et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-16(3)22(18)27-21(32)15-30-20-14-29(5-2)28-23(20)24(33)31(25(30)34)13-17-9-11-19(26)12-10-17/h6-12,14H,4-5,13,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUBJBCRKCCMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)



![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)



![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)
![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)